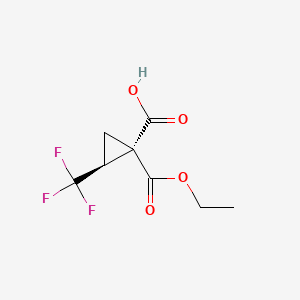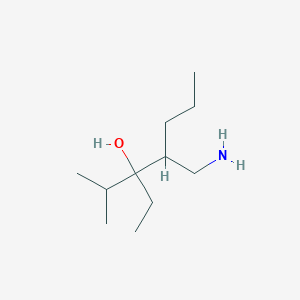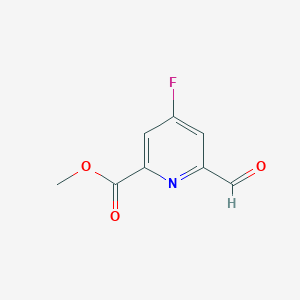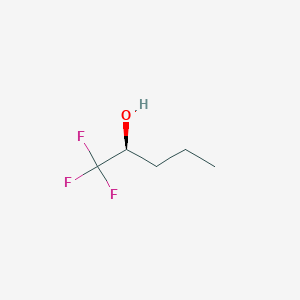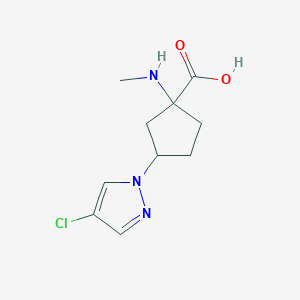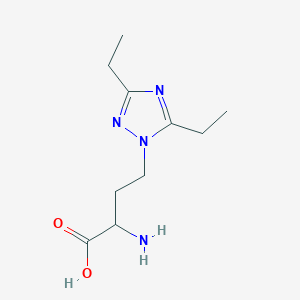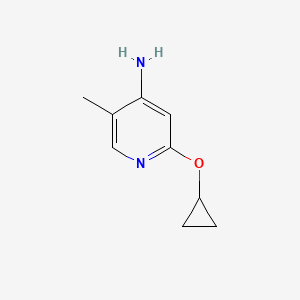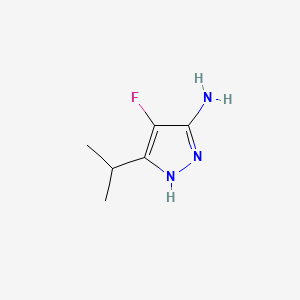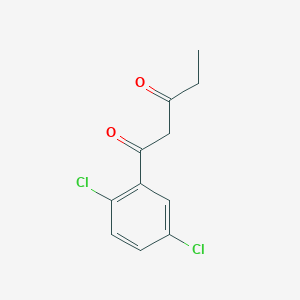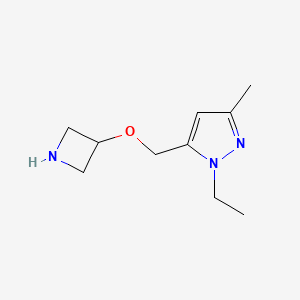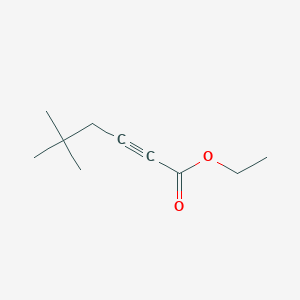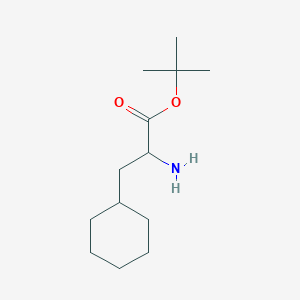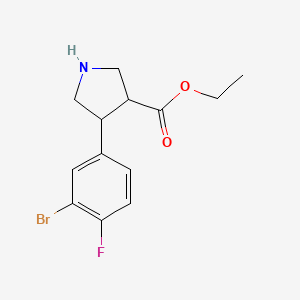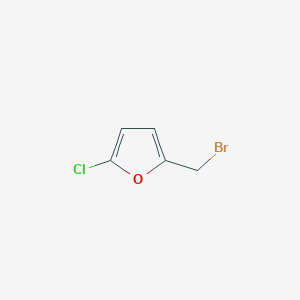
2-(Bromomethyl)-5-chlorofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-chlorofuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a bromomethyl group at the 2-position and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-chlorofuran typically involves the bromination of 5-chlorofuran-2-carbaldehyde. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the reaction . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-chlorofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form 2-(methyl)-5-chlorofuran.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted furan derivatives.
- Oxidation reactions produce furanones or other oxygenated compounds.
- Reduction reactions result in the formation of 2-(methyl)-5-chlorofuran.
Scientific Research Applications
2-(Bromomethyl)-5-chlorofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Materials Science: It is utilized in the synthesis of functional materials, such as polymers and organic electronic devices.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chlorofuran involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The furan ring can participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-(Bromomethyl)furan: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-chlorofuran: Has the bromine and chlorine atoms swapped, leading to different reactivity patterns.
2-(Bromomethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a furan ring, resulting in different chemical properties.
Uniqueness: 2-(Bromomethyl)-5-chlorofuran is unique due to the presence of both bromine and chlorine substituents on the furan ring, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
Molecular Formula |
C5H4BrClO |
|---|---|
Molecular Weight |
195.44 g/mol |
IUPAC Name |
2-(bromomethyl)-5-chlorofuran |
InChI |
InChI=1S/C5H4BrClO/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |
InChI Key |
ZBMWCRYKCOIXSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


